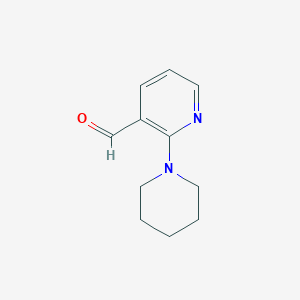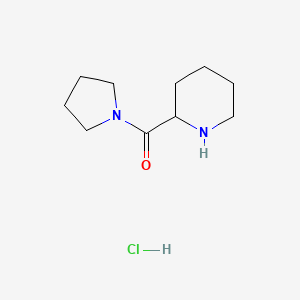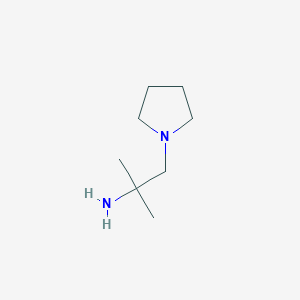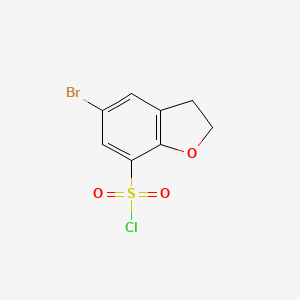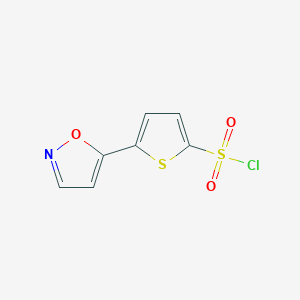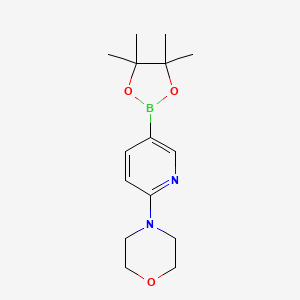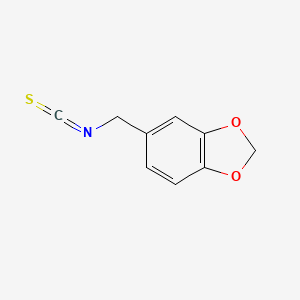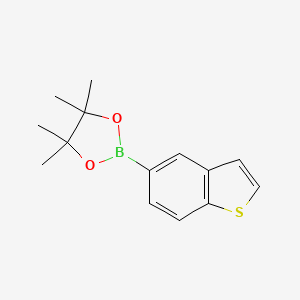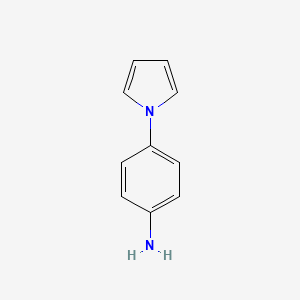
(4-(3-氧代环丁基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acids are a class of compounds that have garnered significant interest in the field of synthetic chemistry due to their utility in various chemical reactions and their role as building blocks for complex molecular structures. While the provided papers do not directly discuss (4-(3-Oxocyclobutyl)phenyl)boronic acid, they offer insights into the general behavior and applications of boronic acids that can be extrapolated to this compound.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the transformation of suitable precursors through reactions such as halogen-lithium exchange, followed by the addition of a borate source and subsequent hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then hydrolyzing the product . This method could potentially be adapted for the synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
Boronic acids are known to form stable crystalline structures that can be analyzed using X-ray crystallography. The molecular structure of these compounds is crucial for their reactivity and interaction with other molecules. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined to facilitate its use in constructing glucose-sensing materials . The structure of (4-(3-Oxocyclobutyl)phenyl)boronic acid would likely influence its reactivity and potential applications in a similar manner.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, Petasis reactions, and the formation of cyclic structures through condensation reactions. They are particularly useful in the synthesis of biologically active compounds and pharmaceutical agents . The ortho-substituent on boronic acids can play a crucial role in their reactivity, as seen in the catalysis of dehydrative amidation reactions . The specific substituents on (4-(3-Oxocyclobutyl)phenyl)boronic acid would determine its reactivity in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as their pKa values, solubility, and stability, are important for their practical applications. For example, the pKa value of a boronic acid derivative can affect its behavior in different pH environments, which is essential for applications like glucose sensing . The properties of (4-(3-Oxocyclobutyl)phenyl)boronic acid would need to be characterized to understand its suitability for various applications.
科学研究应用
光调制和糖类识别
苯硼酸,包括类似于(4-(3-氧代环丁基)苯基)硼酸的衍生物,在光调制和糖类识别中具有重要意义。它们的应用涉及将亲水聚合物主链固定在疏水表面上,如石墨烯或碳纳米管。这有助于单壁碳纳米管(SWNTs)的水相分散,并在与糖类结合时熄灭近红外荧光。这些特性对于利用SWNTs的近红外光致发光进行糖类识别至关重要,展示了对特定糖的选择性(Mu et al., 2012)。
有机合成中的催化
硼酸,包括类似于(4-(3-氧代环丁基)苯基)硼酸的衍生物,在有机合成中具有多种用途。例如,它以对映选择性的方式催化羟肟酸对醌亚胺酮的氮杂Michael加成,导致密集官能化的环己烷。这突显了它在不对称合成和催化中的潜力(Hashimoto et al., 2015)。
抗病毒应用
苯硼酸修饰的纳米颗粒,包括那些源自类似于(4-(3-氧代环丁基)苯基)硼酸的化合物,显示出作为潜在抗病毒治疗药物的前景。这些纳米颗粒已经证明对丙型肝炎等病毒具有有效性,标志着开发新型抗病毒策略的重要一步(Khanal et al., 2013)。
荧光探针和传感器
硼酸衍生物在制备Fe3+和F-等离子的荧光探针中起着重要作用。这些化合物的结构特性,包括(4-(3-氧代环丁基)苯基)硼酸,使它们能够作为顺序“开-关-开”型继电荧光探针,在生理条件下提供高选择性和灵敏度。这些探针在检测和定量特定离子方面在各种环境中,包括生物样品中,起着重要作用(Selvaraj et al., 2019)。
化学和生物学中的多功能化合物
将氨基膦酸基团引入硼酸中,如(4-(3-氧代环丁基)苯基)硼酸,可以为化学和生物学提供新的机会。由于其多样的取代基,这些多功能化合物在医学、农业和工业化学中找到应用。它们在传感、蛋白质操纵、治疗、生物标记、分离等方面非常有用(Zhang et al., 2017)。
有机合成和铃木偶联反应
由硼酸如(4-(3-氧代环丁基)苯基)硼酸参与的反应产生的有机氧硼烷,在有机合成中具有重要价值。它们在铃木偶联反应中发挥关键作用,这是合成复杂有机化合物的基石方法(Parker et al., 2013)。
作用机制
Target of Action
The primary target of (4-(3-Oxocyclobutyl)phenyl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-(3-Oxocyclobutyl)phenyl)boronic acid, are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the substituents in the aromatic ring and the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (4-(3-Oxocyclobutyl)phenyl)boronic acid is influenced by environmental factors such as the pH of the environment . As mentioned, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
安全和危害
属性
IUPAC Name |
[4-(3-oxocyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKMPFUDVBYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400705 |
Source


|
| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Oxocyclobutyl)phenyl)boronic acid | |
CAS RN |
254893-03-3 |
Source


|
| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


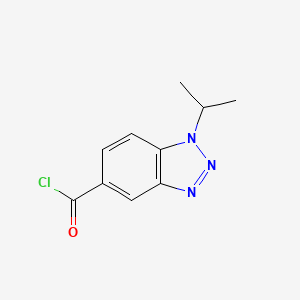
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
